Trifluoromethanesulfonic acid

Descripción general

Descripción

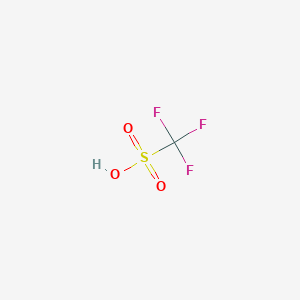

Trifluoromethanesulfonic acid (CF₃SO₃H, TFMS) is a fluorinated sulfonic acid characterized by its exceptional acidity (pKa = −5.5), surpassing even concentrated sulfuric acid (pKa = −3) . Its molecular structure comprises a trifluoromethyl group bonded to a sulfonic acid moiety, which confers high thermal stability and low nucleophilicity to its conjugate base (triflate anion, CF₃SO₃⁻). This weakly coordinating anion enables TFMS to act as a potent Brønsted acid catalyst in organic synthesis, facilitating reactions such as electrophilic aromatic substitution, carbon-carbon bond formation, and cyclizations .

TFMS is widely utilized in industrial and academic settings, including:

- Organic Synthesis: Generation of cationic intermediates for carbocationic polymerizations and Friedel-Crafts alkylations .

- Electrolytes: Lithium triflate (LiCF₃SO₃) is employed in lithium-ion batteries due to its high ionic conductivity .

- Materials Science: Synthesis of nonstoichiometric protic ionic liquids and boron-rich clusters .

Métodos De Preparación

Trifluoromethanesulfonic acid can be synthesized through several methods:

Electrochemical Fluorination: This industrial method involves the electrochemical fluorination of methanesulfonic acid, resulting in trifluoromethanesulfonyl fluoride (CF₃SO₂F), which is then hydrolyzed to produce this compound.

Oxidation of Trifluoromethyl Sulfenyl Chloride: Another method involves the oxidation of trifluoromethyl sulfenyl chloride (CF₃SCl) to produce this compound.

Laboratory Synthesis: In the laboratory, this compound can be synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide.

Análisis De Reacciones Químicas

Trifluoromethanesulfonic acid undergoes various chemical reactions, including:

Protonation Reactions: Due to its strong acidity, this compound is highly effective in protonation reactions.

Esterification: It acts as a catalyst in esterification reactions, converting alcohols into their corresponding esters.

Friedel-Crafts Acylation: This compound is used as a catalyst in Friedel-Crafts acylation reactions, promoting the acylation of aromatic compounds.

Deglycosylation: It serves as a deglycosylation agent for glycoproteins.

Aplicaciones Científicas De Investigación

Introduction to Trifluoromethanesulfonic Acid

This compound (TFMSA), also known as triflic acid, is a strong sulfonic acid with the chemical formula CF₃SO₃H. It is recognized for its unique properties, including high acidity and stability, making it a valuable compound in various scientific applications. This article explores the diverse applications of TFMSA, particularly in scientific research, highlighting its role as a catalyst, reagent, and solvent in organic synthesis.

Catalytic Applications

This compound is primarily used as a catalyst in various organic reactions due to its strong acidic nature. Its applications include:

- Esterification Reactions : TFMSA is employed as a catalyst for esterification processes, enhancing reaction rates and yields. It facilitates the conversion of alcohols and acids into esters efficiently .

- Friedel-Crafts Reactions : The acid is utilized in Friedel-Crafts alkylation and acylation reactions, which are crucial for synthesizing aromatic compounds. Its ability to protonate substrates makes it an effective catalyst in these transformations .

- Michael Addition Reactions : TFMSA has been reported as a powerful catalyst for the Michael addition of β-ketoesters under solvent-free conditions, demonstrating its versatility in promoting complex organic transformations .

Solid-Phase Peptide Synthesis (SPPS)

In the field of peptide synthesis, TFMSA plays a critical role:

- Cleavage Agent : It has been evaluated as an alternative cleavage agent in SPPS, specifically for removing peptide chains from solid supports. Studies indicate that TFMSA combined with trifluoroacetic acid (TFA) can effectively cleave peptide-resin linkages, offering a viable substitute for traditional methods involving anhydrous HF .

| Resin Type | Temperature (°C) | Cleavage Time (hours) | Peptide Cleavage Efficiency |

|---|---|---|---|

| BHAR | 0 | <6 | ~15% |

| MBHAR | 25 | <2 | Quantitative |

| PAMR | 25 | <3 | Quantitative |

Synthesis of Fluorinated Compounds

TFMSA is instrumental in synthesizing various fluorinated compounds:

- Triflation Reactions : It facilitates the formation of triflates from alcohols and amines, which are valuable intermediates in organic synthesis . The triflate group enhances the reactivity of substrates in subsequent reactions.

- Bromo(chloro)trifluoromethylation : Recent studies have demonstrated the use of TFMSA derivatives in promoting bromo(chloro)trifluoromethylation of alkenes and alkynes, expanding its utility in creating complex fluorinated organic molecules .

Environmental Applications

This compound has been explored for its potential environmental applications:

- PFAS Research : Its structural characteristics have made it relevant in studies related to per- and polyfluoroalkyl substances (PFAS), contributing to environmental science research aimed at understanding these compounds' behavior and impact .

Case Study 1: Catalysis in Organic Synthesis

In a study published by Ouyang et al., TFMSA was utilized to promote the bromo(chloro)trifluoromethylation of alkenes and alkynes. The researchers found that using TFMSA significantly increased reaction efficiency compared to traditional methods, highlighting its effectiveness as a catalyst in complex organic transformations .

Case Study 2: Peptide Synthesis Optimization

Research conducted on the use of TFMSA/TFA for peptide cleavage demonstrated that varying resin types and reaction conditions could optimize peptide yield and purity. The study provided insights into how different factors such as temperature and resin type influence cleavage efficiency, showcasing TFMSA's role in advancing peptide synthesis techniques .

Mecanismo De Acción

The mechanism of action of trifluoromethanesulfonic acid primarily involves its strong protonating ability. It can generate cationic species from organic molecules, which can then undergo various transformations. The non-nucleophilic nature of its conjugate base, triflate, allows for efficient protonation without interference from nucleophilic side reactions . This property makes it an effective catalyst in many organic reactions, including esterification and Friedel-Crafts acylation .

Comparación Con Compuestos Similares

Methanesulfonic Acid (CH₃SO₃H, MSA)

Key Differences :

- TFMS is ~10,000 times more acidic than MSA, enabling protonation of weakly basic substrates .

- MSA is preferred in sustainable chemistry due to lower toxicity, whereas TFMS poses environmental risks from persistent fluorinated byproducts .

Sulfuric Acid (H₂SO₄)

Key Differences :

- TFMS avoids oxidative side reactions common with H₂SO₄, making it superior for delicate substrates like heteroaromatics .

- Sulfuric acid is cheaper but generates hazardous waste, limiting its use in fine chemical synthesis .

Phosphotungstic Acid (H₃PW₁₂O₄₀)

Key Differences :

- TFMS offers faster reaction rates in homogeneous systems, while phosphotungstic acid is favored for recyclability .

Mechanistic and Environmental Considerations

Reaction Mechanisms

TFMS excels in stabilizing cationic intermediates due to its low nucleophilicity. For example:

Actividad Biológica

Trifluoromethanesulfonic acid (TFMS), also known as triflic acid, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H. It has garnered attention not only for its industrial applications as a catalyst but also for its potential biological impacts, particularly concerning toxicity and metabolic disturbances in mammals. This article synthesizes current research findings on the biological activity of TFMS, focusing on its effects on liver metabolism and gut microbiota, as well as its environmental implications.

TFMS is characterized by its strong acidic properties, making it one of the strongest known acids. It is primarily used as a catalyst in various organic reactions, including esterification and acylation processes. Its ability to act as a superacid allows it to facilitate reactions that require high electrophilic reactivity, thus broadening its application in synthetic chemistry .

Toxicological Studies

Recent studies have highlighted the toxicological effects of TFMS, particularly in animal models. A significant study conducted on male mice exposed to varying concentrations of TFMS (0, 1, 10, and 100 μg/kg) over 12 weeks revealed several critical findings:

- Lipid Metabolism Disruption : Exposure to TFMS resulted in reduced epididymal fat weight and decreased serum triglyceride levels. Conversely, an increase in serum low-density lipoprotein (LDL) levels was observed at higher exposure concentrations .

- Inflammatory Response : Histopathological examinations indicated inflammatory cell infiltration in the liver at doses of 10 μg/kg and 100 μg/kg. This was associated with elevated mRNA expression levels of pro-inflammatory cytokines such as COX2, TNF-α, and IL-1β .

- Alterations in Gut Microbiota : The study also reported significant changes in gut microbiota diversity and composition following TFMS exposure. The imbalance in gut microbiota was linked to metabolic disruptions, suggesting a potential pathway through which TFMS exerts its toxic effects on liver metabolism .

Summary of Findings

| Parameter | Control (0 μg/kg) | 1 μg/kg | 10 μg/kg | 100 μg/kg |

|---|---|---|---|---|

| Epididymal Fat Weight (g) | Baseline | Decreased | Decreased | Decreased |

| Serum Triglycerides (mg/dL) | Baseline | Decreased | Decreased | Decreased |

| Serum LDL (mg/dL) | Baseline | Stable | Increased | Increased |

| Inflammatory Cytokines | Baseline | Stable | Increased | Increased |

Environmental Implications

TFMS is recognized as a persistent organic pollutant due to its stability and mobility in the environment. Its presence has been detected in various ecosystems, raising concerns about its long-term ecological impacts. The compound's potential to bioaccumulate poses risks not only to wildlife but also to human health through the food chain .

Case Studies

A notable case study involved the assessment of TFMS's effects on aquatic organisms. Research indicated that even low concentrations of TFMS could disrupt microbial communities crucial for nutrient cycling in freshwater ecosystems. This disruption may lead to broader ecological consequences, highlighting the need for stringent environmental regulations regarding perfluorinated compounds like TFMS .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TfOH that make it a superior catalyst in acid-mediated reactions?

TfOH’s ultra-low pKa (~–12 to –14) enables exceptional protonating power, surpassing sulfuric acid (pKa ~–3) . Its low nucleophilicity minimizes side reactions (e.g., sulfonation), while thermal stability (up to 162°C boiling point) allows use in high-temperature syntheses . The triflate anion (CF₃SO₃⁻) is resistant to oxidation/reduction, ensuring catalytic longevity . Polar solvents like acetonitrile or water are ideal due to TfOH’s high solubility (1.696 g/mL density) .

Q. How does TfOH compare to traditional Brønsted acids in Friedel-Crafts alkylation?

TfOH outperforms H₂SO₄ or HCl in generating stable carbocation intermediates, enabling faster reaction rates and higher yields. For example, in diisobutene alkylation of hydroquinone, TfOH achieved >90% conversion at 0.5 mol% loading, whereas H₂SO₄ required 2 mol% . Use anhydrous conditions (TfOH is hygroscopic) and monitor via TLC or GC-MS to track intermediate stability .

Advanced Research Questions

Q. What methodological strategies optimize TfOH-catalyzed peptide cyclization via S-arylation?

Key variables include:

- Molar ratios : Excess TfOH (1.5–2 eq.) ensures protonation of thiol groups and activates arylating agents.

- Solvent selection : Dichloromethane or DMF balances polarity and minimizes side reactions.

- Temperature : 0–25°C prevents epimerization of chiral centers . Validate cyclization efficiency via LC-MS and circular dichroism (CD) spectroscopy .

Q. How can TfOH enhance ionic conductivity in nonstoichiometric protic ionic liquids (PILs)?

TfOH introduces excess protons via H-bond networks, improving charge transport. For example, PILs with TfOH and triethylamine (1:0.8 molar ratio) achieved ionic conductivity >10 mS/cm at 25°C. Characterize using impedance spectroscopy and correlate with ¹H NMR chemical shifts to quantify acid-base interactions .

Q. What experimental design principles apply to TfOH-mediated high-pressure ring-opening polymerization (ROP) of γ-butyrolactone?

- Pressure : >2 kbar accelerates ROP kinetics by compressing transition states.

- Catalyst loading : 0.1–0.5 mol% TfOH minimizes chain-transfer reactions.

- Monitoring : Use in-situ FTIR to track lactone conversion and GPC for molecular weight distribution .

Q. Data Contradictions and Resolution

Q. Conflicting reports exist on TfOH’s role in alkylation vs. isomerization. How to reconcile this?

TfOH’s dual functionality depends on substrate electronics. Electron-rich aromatics favor alkylation (e.g., toluene), while sterically hindered substrates (e.g., 2-methylnaphthalene) undergo isomerization. Use computational modeling (DFT) to predict carbocation stability and validate with ¹³C NMR .

Q. Why do some studies report TfOH as ineffective in esterification compared to Nafion?

TfOH’s hygroscopicity reduces activity in moisture-sensitive esterifications. Pre-dry TfOH via azeotropic distillation with toluene and employ molecular sieves. Compare kinetics via Arrhenius plots under controlled humidity .

Q. Analytical Techniques for TfOH Studies

Q. Which spectroscopic methods are optimal for probing TfOH’s catalytic mechanisms?

- ³¹P NMR : Quantifies acid-base interactions (e.g., with triethylphosphine oxide) .

- ESI-MS : Identifies transient cationic intermediates in Friedel-Crafts reactions .

- IR spectroscopy : Monitors protonation of carbonyl groups (e.g., 1650–1750 cm⁻¹ shifts) .

Q. Safety and Handling

Q. What precautions are critical when handling TfOH in high-pressure reactions?

Propiedades

IUPAC Name |

trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCEJHCFYSIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3SO3H, CHF3O3S | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044397 | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Merck Index] | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1493-13-6 | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2SY203E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.